molecular formula C10H14ClNO3 B2487124 (S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride CAS No. 134430-96-9

(S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride

Cat. No.: B2487124
CAS No.: 134430-96-9
M. Wt: 231.68
InChI Key: IGCVYGRJXLFPDF-FVGYRXGTSA-N
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Description

(S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride (CAS 134430-96-9), also known as (S)-β-tyrosine methyl ester hydrochloride, is a chiral amino acid derivative with a molecular formula of C₁₀H₁₄ClNO₃ and a molecular weight of 231.68 g/mol . It features a 4-hydroxyphenyl group, a methyl ester, and an S-configuration at the stereogenic center. This compound is utilized in pharmaceutical research, particularly as a building block for β-blockers and enantioselective synthesis .

Properties

IUPAC Name

methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-14-10(13)6-9(11)7-2-4-8(12)5-3-7;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCVYGRJXLFPDF-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C1=CC=C(C=C1)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride typically involves the esterification of 3-amino-3-(4-hydroxyphenyl)propanoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of solid acid catalysts can be employed to enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-amino-3-(4-hydroxyphenyl)propanoic acid derivatives with ketone or aldehyde groups.

    Reduction: Formation of 3-amino-3-(4-hydroxyphenyl)propanoate derivatives with amine groups.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Drug Development
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its chirality plays a crucial role in drug design, particularly for receptor-targeted therapies. The ability to interact selectively with biological molecules enhances its potential as an active pharmaceutical ingredient (API) .

Enzyme Inhibition Studies
Research has demonstrated that derivatives of this compound can inhibit specific enzymes, such as cholinesterases. This property suggests potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's disease, where enzyme inhibition can lead to improved cognitive function .

Anticancer Activity

Cell Line Studies
Recent studies have evaluated the anticancer properties of related compounds derived from this compound. For instance, compounds were tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Results indicated significant cytotoxicity, particularly against U-87 cells, highlighting the potential for developing new anticancer agents based on this compound .

Antimicrobial Properties

Broad-Spectrum Activity
Derivatives of this compound have been shown to exhibit notable antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These findings suggest that the compound has broad-spectrum antibacterial properties, particularly effective against Gram-positive bacteria .

Antioxidant Activity

Oxidative Stress Prevention
The antioxidant capabilities of this compound have been evaluated through various assays, demonstrating its ability to scavenge free radicals effectively. This suggests potential applications in preventing oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of (S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at certain receptors, influencing signal transduction pathways. Its effects are mediated through binding to enzymes or receptors, leading to changes in cellular functions and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The following table highlights key structural and physicochemical differences between the target compound and its closest analogs:

Compound Name Substituent Ester Group Configuration Molecular Formula Molecular Weight CAS No. Purity
(S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate HCl 4-hydroxyphenyl Methyl S C₁₀H₁₄ClNO₃ 231.68 134430-96-9 Not specified
(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate HCl 4-chlorophenyl Methyl S C₁₀H₁₃Cl₂NO₂ 250.12 1217775-76-2 95%
(S)-Methyl 3-amino-3-(4-fluorophenyl)propanoate HCl 4-fluorophenyl Methyl S C₁₀H₁₃ClFNO₂ 233.67 1246174-74-2 Not specified
Ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate HCl 2,4-difluorophenyl Ethyl S C₁₁H₁₄ClF₂NO₂ 265.69 Not provided 95%
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate HCl 4-chlorophenyl, 3-hydroxy Ethyl Not specified C₁₁H₁₄Cl₂NO₃ 294.14 1375473-45-2 Not specified
Key Observations:

Halogenated analogs (Cl, F, Br) exhibit higher molecular weights due to halogen atomic mass, with chlorine contributing the most significant increase (e.g., 250.12 g/mol for 4-chloro vs. 231.68 g/mol for 4-hydroxy) .

Ester Group Variations: Ethyl esters (e.g., C₁₁H₁₄ClF₂NO₂) add a CH₂ group compared to methyl esters, increasing molecular weight by ~14 g/mol .

Stereochemistry :

  • All listed compounds except one () specify the S-configuration, critical for biological activity in β-blockers .

Biological Activity

(S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, also known as beta-tyrosine methyl ester, is a chiral compound with significant roles in various fields of scientific research, particularly in medicinal chemistry and biology. This compound is recognized for its potential therapeutic applications and its involvement in metabolic pathways.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H13_{13}ClN2_{2}O3_{3}
  • Molecular Weight : 231.68 g/mol
  • CAS Number : 134430-96-9
  • Purity : Typically over 95% .

The structure features an amino group, a hydroxyl group on a phenyl ring, and a methyl ester group, which contribute to its reactivity and biological activity.

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized to interact with various biochemical pathways due to its structural characteristics. As a β-amino acid, it may influence neurotransmitter systems and metabolic processes.

Antiproliferative Properties

Recent studies have indicated that derivatives of (S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate exhibit significant antiproliferative activity against cancer cell lines. For instance, a series of modified compounds showed inhibitory concentrations (IC50_{50}) ranging from 0.69 μM to 11 μM against HeLa cells, indicating potential as anticancer agents .

Neuroprotective Effects

Research has suggested that this compound may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. Its role as a precursor in synthesizing neurotransmitters could be pivotal in developing treatments for disorders like Parkinson's disease.

Case Studies

  • Anticancer Activity : A study synthesized 24 derivatives based on the structure of (S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate and assessed their effects on HCT-116 colon cancer cells. Twelve compounds exhibited notable inhibitory effects, suggesting that modifications to the parent structure can enhance biological activity .
  • Neurochemical Studies : Investigations into the compound's effect on neurotransmitter release in neuronal cultures have shown promising results, with indications of increased dopamine release under certain conditions. This suggests potential applications in treating mood disorders or cognitive decline.

Comparison with Similar Compounds

Compound NameStructure TypeBiological Activity
3-amino-3-(4-hydroxyphenyl)propanoic acidNon-proteinogenic amino acidPrecursor for neurotransmitters
3-amino-3-(4-hydroxyphenyl)propanoateConjugate baseSimilar neuroprotective effects
(S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoateMethyl ester derivativeEnhanced reactivity and bioactivity

Q & A

Q. What are the standard laboratory synthesis routes for (S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride?

The compound is synthesized via reductive amination of 4-hydroxybenzaldehyde derivatives with methyl 3-aminopropanoate, followed by HCl salt formation. Key steps include:

  • Reductive amination : Use NaBH₃CN or H₂/Pd-C in methanol to reduce the imine intermediate formed between the aldehyde and amino ester.
  • Chiral resolution : Employ chiral HPLC or enzymatic resolution to isolate the (S)-enantiomer .
  • Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%) .

Q. Which analytical methods are essential for confirming structural integrity and enantiomeric purity?

  • NMR spectroscopy : ¹H and ¹³C NMR verify the propanoate backbone, aromatic protons (δ 6.8–7.2 ppm for 4-hydroxyphenyl), and stereochemistry .
  • Chiral HPLC : Use columns like Chiralpak IA/IB to confirm enantiomeric excess (>99% for the (S)-form) .
  • Mass spectrometry : ESI-MS (m/z ~230 [M+H⁺]) validates molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from:

  • Enantiomeric impurities : Re-evaluate chiral purity using advanced chromatographic methods .
  • Solubility variations : Test activity in multiple solvents (e.g., DMSO, PBS) to assess bioavailability differences .
  • Receptor specificity : Conduct competitive binding assays with fluorophenyl/bromophenyl analogs to identify substituent-dependent interactions .

Q. What experimental designs are optimal for probing enantiomer-specific bioactivity?

  • Stereoisomer synthesis : Prepare both (S)- and (R)-enantiomers via chiral catalysts (e.g., Ru-BINAP complexes) .
  • In vitro assays : Compare IC₅₀ values in enzyme inhibition studies (e.g., tyrosine kinase assays) to isolate stereochemical effects .
  • Molecular docking : Use Schrödinger Suite or AutoDock to model enantiomer interactions with target proteins (e.g., hydroxyl group hydrogen bonding vs. steric hindrance) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking simulations : Map the 4-hydroxyphenyl group’s hydrogen bonding with catalytic residues (e.g., in kinases or GPCRs) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding motifs .
  • QSAR studies : Correlate substituent electronegativity (e.g., -OH vs. -F) with activity trends using Hammett parameters .

Q. What strategies mitigate instability in aqueous solutions during bioassays?

  • Lyophilization : Store the hydrochloride salt as a lyophilized powder to prevent hydrolysis .
  • Buffer optimization : Use pH 4–5 acetate buffers to minimize ester group degradation .
  • Protection of hydroxyl group : Temporarily protect the 4-hydroxyphenyl moiety with acetyl groups during solubility tests .

Q. How is X-ray crystallography applied to determine the compound’s crystal structure?

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data (≤1.0 Å).
  • Structure solution : Employ SHELXD for phase determination via charge flipping and SHELXL for refinement .
  • Hydrogen bonding analysis : Identify key interactions (e.g., N–H⋯O between amino groups and chloride ions) to explain lattice stability .

Methodological Tables

Parameter Typical Value Method Reference
Melting Point180–185°C (dec.)Differential Scanning Calorimetry
Solubility (H₂O)25 mg/mL (pH 5.0)UV-Vis Spectroscopy
Enantiomeric Excess>99% (S)Chiral HPLC (Chiralpak IA)
LogP (calculated)1.2 ± 0.3Schrödinger QikProp

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